4-amino-N-methylbutanamide hydrochloride
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Overview
Description
4-amino-N-methylbutanamide hydrochloride is an organic compound with the chemical formula C6H15ClN2O. It is a hydrochloride salt form of 4-amino-N-methylbutanamide, which is a derivative of butanamide. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
4-amino-N-methylbutanamide hydrochloride can be synthesized through a multi-step process:
Chlorination of Butanone: Butanone is treated with hydrochloric acid to obtain chlorobutanone.
Amination: Chlorobutanone reacts with methylamine to generate 4-amino-N-methylbutyramide.
Hydrochloride Formation: The resulting 4-amino-N-methylbutyramide is then treated with hydrochloric acid to form this compound.
Chemical Reactions Analysis
4-amino-N-methylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-N-methylbutanamide hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-amino-N-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
4-amino-N-methylbutanamide hydrochloride can be compared with other similar compounds such as:
4-amino-N-methylbutyramide: The non-hydrochloride form, which has similar chemical properties but different solubility and stability.
N-methylbutanamide: Lacks the amino group, resulting in different reactivity and applications.
4-amino-N-ethylbutanamide: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior and uses.
These comparisons highlight the unique properties of this compound, such as its solubility in water and its ability to form stable salts, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-amino-N-methylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7-5(8)3-2-4-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVSCJJGECHRQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-88-4 |
Source
|
Record name | 4-amino-N-methylbutanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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